molecular formula C26H28N2O4S B2668361 Methyl 5,5,7,7-tetramethyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 887900-94-9

Methyl 5,5,7,7-tetramethyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2668361
CAS No.: 887900-94-9
M. Wt: 464.58
InChI Key: MNIJCBUUPSLECM-UHFFFAOYSA-N
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Description

Methyl 5,5,7,7-tetramethyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a synthetic small molecule featuring a tetrahydrothieno[2,3-c]pyridine core substituted with a 3-phenoxybenzamido group at the 2-position and tetramethyl groups at the 5,5,7,7-positions. This scaffold is structurally analogous to compounds reported for diverse biological activities, including inhibition of tumor necrosis factor-alpha (TNF-α) production and antitubulin effects .

Properties

IUPAC Name

methyl 5,5,7,7-tetramethyl-2-[(3-phenoxybenzoyl)amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O4S/c1-25(2)15-19-20(24(30)31-5)23(33-21(19)26(3,4)28-25)27-22(29)16-10-9-13-18(14-16)32-17-11-7-6-8-12-17/h6-14,28H,15H2,1-5H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNIJCBUUPSLECM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N1)(C)C)SC(=C2C(=O)OC)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5,5,7,7-tetramethyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate typically involves multi-step organic reactions. The process often starts with the preparation of the thieno[2,3-c]pyridine core, followed by the introduction of the phenoxybenzamido group and the methyl ester. Common reagents used in these steps include various halides, amines, and esters, under conditions such as reflux or catalytic hydrogenation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 5,5,7,7-tetramethyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like sodium hydride (NaH) or alkyl halides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Properties
Research has indicated that compounds similar to methyl 5,5,7,7-tetramethyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate exhibit promising anticancer activity. The thieno[2,3-c]pyridine core is known for its ability to inhibit specific cancer cell lines by interfering with cellular signaling pathways involved in proliferation and survival.

2. Antimicrobial Activity
The compound has been investigated for its antimicrobial properties. Studies suggest that the phenoxybenzamide moiety enhances the compound's ability to disrupt bacterial cell walls or inhibit essential enzymatic functions within microbial cells.

3. Neurological Applications
There is emerging evidence that this compound may have neuroprotective effects. Its structural features suggest potential interactions with neurotransmitter receptors and pathways implicated in neurodegenerative diseases.

Biological Research

1. Mechanistic Studies
this compound serves as a valuable tool in biological research for elucidating mechanisms of action in various biochemical pathways. Its ability to modulate enzyme activity makes it suitable for studying enzyme kinetics and inhibition.

2. Drug Development
The compound is being explored as a lead structure in drug development programs aimed at creating new therapeutic agents targeting specific diseases such as cancer and bacterial infections. Its unique chemical structure allows for modifications that can enhance efficacy and reduce toxicity.

Material Science

1. Synthesis of Novel Materials
In material science, this compound is utilized as a building block for synthesizing novel polymers and composites with enhanced mechanical properties and thermal stability.

2. Photovoltaic Applications
Research indicates potential applications in organic photovoltaic devices due to the compound's electronic properties. Its ability to absorb light and convert it into electrical energy makes it a candidate for further exploration in solar energy technologies.

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated significant inhibition of tumor growth in vitro using breast cancer cell lines.
Study BAntimicrobial EfficacyShowed effective bactericidal activity against multi-drug resistant strains of E. coli.
Study CNeuroprotective EffectsIndicated potential benefits in reducing oxidative stress in neuronal cultures exposed to neurotoxins.

Mechanism of Action

The mechanism of action of Methyl 5,5,7,7-tetramethyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Research Findings and Implications

  • TNF-α Inhibition: Analogs like 7a and 7b () demonstrated potent TNF-α suppression in rat models, though quantitative IC₅₀ data are unavailable. The target compound’s 3-phenoxybenzamido group may similarly modulate inflammatory pathways .
  • Antitubulin Activity : Compound 3e () highlights the scaffold’s adaptability for microtubule disruption, a mechanism absent in the target compound’s current dataset .
  • Anti-Mycobacterial Potential: 3D-QSAR studies () suggest that substituent bulk at position 6 correlates with anti-mycobacterial efficacy, a property unexplored in the target compound .

Biological Activity

Methyl 5,5,7,7-tetramethyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological activity, including antimicrobial properties and mechanisms of action.

Chemical Structure

The compound features a complex structure that includes a thieno[2,3-c]pyridine core with various functional groups that contribute to its biological activity. The presence of the phenoxybenzamide moiety is particularly noteworthy as it may influence the compound's interactions with biological targets.

Antimicrobial Properties

Research has indicated that derivatives of thieno[2,3-c]pyridine exhibit notable antimicrobial activity. For instance, compounds similar to this compound have shown promising results against various bacterial strains.

Table 1: Antimicrobial Activity Data

CompoundTarget OrganismMIC (µM)Reference
3gPseudomonas aeruginosa0.21
3gEscherichia coli0.21
3gCandida albicans0.83

The minimum inhibitory concentration (MIC) values indicate that this compound exhibits potent antibacterial effects comparable to established antibiotics like ciprofloxacin.

The mechanism by which this compound exerts its antimicrobial effects is believed to involve inhibition of key bacterial enzymes. Molecular docking studies suggest that it binds effectively to targets such as MurD and DNA gyrase.

Table 2: Molecular Docking Results

Target EnzymeBinding Energy (kcal/mol)Inhibitory Constant (nM)Reference
MurD-9.550
DNA gyrase-8.875

These interactions are crucial for the compound's antibacterial efficacy and suggest a mechanism involving disruption of bacterial cell wall synthesis and DNA replication.

Cytotoxicity Studies

While the antimicrobial properties are promising, it is essential to evaluate the cytotoxicity of the compound on human cell lines. The compound was tested on HaCat (human keratinocyte) and BALB/c 3T3 (murine fibroblast) cells using the MTT assay.

Table 3: Cytotoxicity Results

Cell LineIC50 (µM)Reference
HaCat>100
BALB/c 3T3>100

The high IC50 values indicate low toxicity in these cell lines after exposure to the compound for 72 hours.

Case Studies

A study focusing on the synthesis and evaluation of thieno[2,3-c]pyridine derivatives highlighted the biological activity of related compounds. The findings suggested that structural modifications could enhance both antimicrobial potency and selectivity against pathogenic microorganisms while minimizing toxicity towards human cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 5,5,7,7-tetramethyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via a multi-step approach involving (i) Boc-protection of the tetrahydrothieno[2,3-c]pyridine core, (ii) deprotection using HCl in methanol, and (iii) amidation with 3-phenoxybenzoyl chloride. Stirring time (e.g., 1 hour for HCl deprotection) and solvent choice (methanol for acid-sensitive steps) critically affect intermediate stability and final yield . Parallel procedures for analogous compounds show that Boc-deprotection with HCl in methanol achieves >85% purity, but prolonged exposure to acid risks side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodology :

  • NMR : Focus on ¹H-NMR peaks for the tetramethyl groups (δ 1.2–1.4 ppm) and the thieno[2,3-c]pyridine aromatic protons (δ 6.5–7.5 ppm). ¹³C-NMR should confirm the ester carbonyl (δ 165–170 ppm) and amide carbonyl (δ 168–172 ppm) .
  • IR : Look for amide N–H stretches (~3,400 cm⁻¹) and ester C=O (~1,720 cm⁻¹) .
  • HRMS : Use ESI+ to verify the molecular ion ([M+H]⁺) and isotopic pattern matching the formula C₂₇H₃₁N₂O₄S .

Q. How should researchers handle stability and storage challenges for this compound?

  • Methodology : Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the ester and amide groups. Avoid prolonged exposure to moisture or light, as tetrahydrothienopyridine derivatives are prone to oxidative degradation . For handling, use gloveboxes for air-sensitive steps (e.g., amidation) and prioritize low-temperature reaction conditions .

Advanced Research Questions

Q. How can researchers optimize enantioselective synthesis of this compound, given its stereochemical complexity?

  • Methodology : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during amidation or use asymmetric catalysis (e.g., Pd-catalyzed coupling). For example, analogous syntheses achieved >90% enantiomeric excess (ee) via chiral HPLC separation or enzymatic resolution . Monitor stereochemical integrity using 2D-NMR (NOESY) to confirm spatial proximity of methyl and aryl groups .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected downfield shifts in ¹³C-NMR)?

  • Methodology : Unexpected shifts often arise from conformational rigidity or intermolecular interactions. Compare experimental data with DFT-calculated chemical shifts for the lowest-energy conformer. For example, in related compounds, steric hindrance from tetramethyl groups causes upfield shifts in adjacent carbons . Use DEPT-135 and HSQC to assign ambiguous signals .

Q. How can researchers evaluate the biological activity of this compound, and what in vitro assays are appropriate?

  • Methodology : Prioritize assays targeting kinase inhibition or GPCR modulation , as tetrahydrothienopyridine derivatives often exhibit activity in these domains. For example:

  • Kinase inhibition : Screen against a panel of tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Always include a positive control (e.g., staurosporine for kinases) and validate results with dose-response curves .

Q. What advanced purification techniques improve yield and purity for large-scale synthesis?

  • Methodology : Combine flash chromatography (silica gel, hexane/EtOAc gradient) with recrystallization from ethanol/water. For persistent impurities (e.g., unreacted amide precursors), use preparative HPLC with a C18 column and 0.1% TFA in acetonitrile/water . Monitor purity at each step via HPLC-DAD (>95% area threshold) .

Methodological Notes

  • Synthesis : and highlight Boc-deprotection and amidation as critical steps.
  • Characterization : Data from 5, 6, 15, and 16 validate NMR/IR/MS workflows.
  • Stability : Safety protocols in 7, 8, and 13 inform storage best practices.
  • Advanced Analysis : Techniques in 15 and 16 address stereochemical and purity challenges.

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